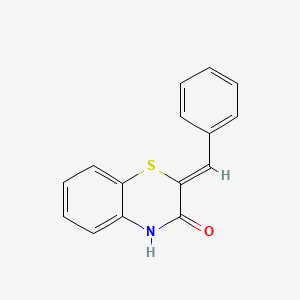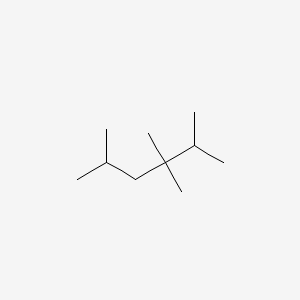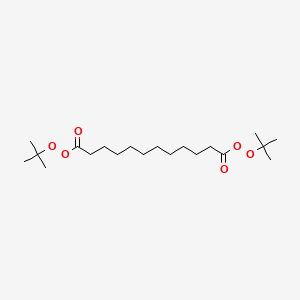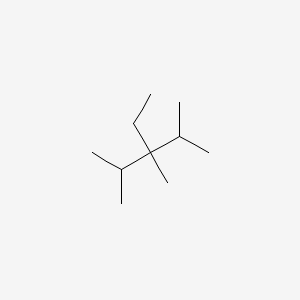
3-Ethyl-2,3,4-trimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,3,4-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural properties that differentiate it from other hydrocarbons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,4-trimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under high pressure and moderate temperatures to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including various isomers of decane. The resulting mixture is then subjected to fractional distillation to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2,3,4-trimethylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen, especially at high temperatures, it can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens like chlorine or bromine, it can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures.
Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.
Major Products:
Combustion: Produces carbon dioxide and water.
Halogenation: Produces various halogenated derivatives depending on the halogen used.
Aplicaciones Científicas De Investigación
3-Ethyl-2,3,4-trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties.
Industry: Utilized in the formulation of fuels and lubricants due to its stability and energy content.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,3,4-trimethylpentane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions such as high temperatures or in the presence of catalysts. Its molecular structure allows it to interact with other molecules in predictable ways, making it useful in various chemical processes .
Comparación Con Compuestos Similares
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another isomer of decane with a different branching pattern.
2,2,3-Trimethylpentane: Yet another isomer with its own unique properties.
Uniqueness: 3-Ethyl-2,3,4-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness makes it valuable in studies comparing the effects of different structural arrangements on hydrocarbon behavior .
Propiedades
Número CAS |
52897-19-5 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
3-ethyl-2,3,4-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |
Clave InChI |
OHZNMGSGEFVFTI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


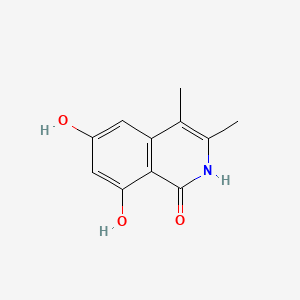


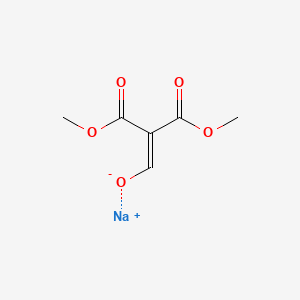

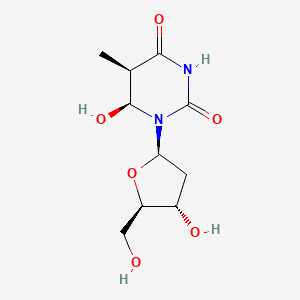
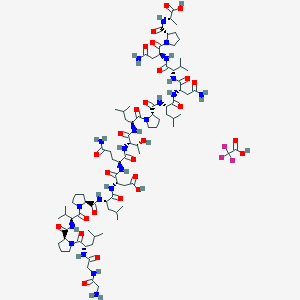
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
